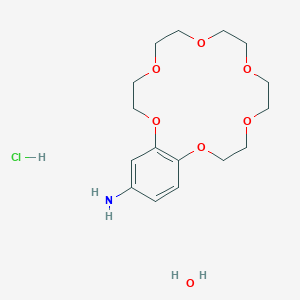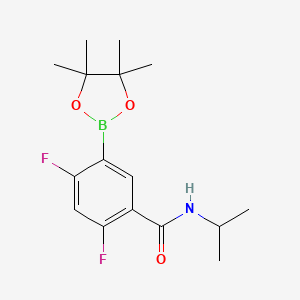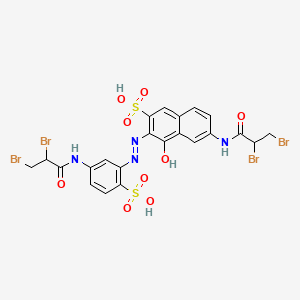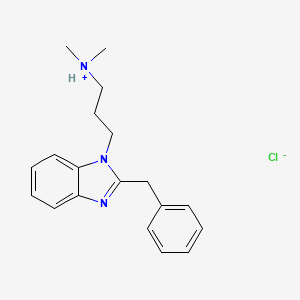
2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its benzimidazole core structure, which is known for its biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride typically involves the following steps:
Benzimidazole Formation: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Benzyl Group Introduction: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzimidazole core in the presence of a Lewis acid catalyst.
Dimethylaminopropyl Group Addition: The dimethylaminopropyl group is added through nucleophilic substitution, where 3-dimethylaminopropyl chloride reacts with the benzimidazole derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can have different biological and chemical properties.
科学的研究の応用
2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用機序
The mechanism by which 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other benzimidazole derivatives, such as benzydamine hydrochloride and 3-dimethylaminopropyl 2-benzylaminobenzoate hydrochloride, share structural similarities but differ in their functional groups and biological activities.
Uniqueness: The presence of the dimethylaminopropyl group in this compound contributes to its distinct chemical and biological properties, making it suitable for specific applications.
特性
CAS番号 |
19809-20-2 |
|---|---|
分子式 |
C19H24ClN3 |
分子量 |
329.9 g/mol |
IUPAC名 |
3-(2-benzylbenzimidazol-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23N3.ClH/c1-21(2)13-8-14-22-18-12-7-6-11-17(18)20-19(22)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
InChIキー |
IWIMVHVHNAQCRH-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


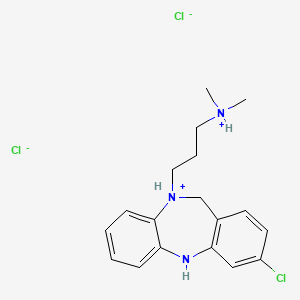

![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)
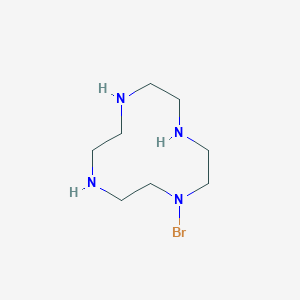
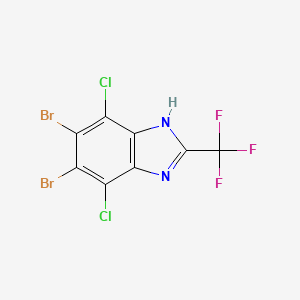
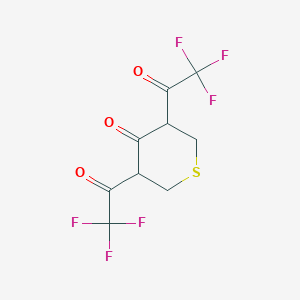
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)
